Ianthelliformisamine A TFA
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Overview
Description
Ianthelliformisamine A TFA is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has garnered significant attention due to its potent antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ianthelliformisamine A TFA can be synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with the corresponding Boc-protected polyamine. The Boc-protected polyamine is then deprotected using trifluoroacetic acid (TFA) in dichloromethane at 0°C, yielding the compound as a TFA salt .
Industrial Production Methods: The key steps involve the use of peptide coupling and deprotection reactions, which are common in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: Ianthelliformisamine A TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bromotyrosine moiety, potentially altering its biological activity.
Substitution: The bromine atoms in the compound can be substituted with other functional groups to create analogues with varied properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various analogues of Ianthelliformisamine A, each with distinct biological activities .
Scientific Research Applications
Ianthelliformisamine A TFA has several scientific research applications:
Chemistry: It serves as a model compound for studying bromotyrosine derivatives and their reactivity.
Biology: The compound’s antimicrobial properties make it a valuable tool for investigating bacterial resistance mechanisms.
Industry: Its synthesis and modification provide insights into the development of new antimicrobial agents.
Mechanism of Action
Ianthelliformisamine A TFA exerts its effects by targeting bacterial cell membranes. It enhances the action of antibiotics like doxycycline by increasing membrane permeability, leading to increased antibiotic uptake and efficacy. The compound’s bromotyrosine moiety plays a crucial role in this mechanism, interacting with membrane lipids and disrupting their structure .
Comparison with Similar Compounds
- Ianthelliformisamine B
- Ianthelliformisamine C
- Aplysamine
- Araplysillin I
Comparison: Ianthelliformisamine A TFA is unique due to its specific bromotyrosine structure and its potent antimicrobial activity. While Ianthelliformisamine B and C share similar structures, they exhibit different levels of activity against various bacterial strains. Aplysamine and Araplysillin I, also derived from marine sponges, have distinct chemical structures and biological activities .
Properties
CAS No. |
1643593-28-5 |
---|---|
Molecular Formula |
C26H35Br2F9N4O8 |
Molecular Weight |
862.38 |
IUPAC Name |
(E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide tris(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C20H32Br2N4O2.3C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;3*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);3*(H,6,7)/b7-6+;;; |
InChI Key |
LNQLIDBROYRNLG-ZMVRRDJGSA-N |
SMILES |
O=C(NCCCNCCCCNCCCN)/C=C/C1=CC(Br)=C(OC)C(Br)=C1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IanthelliformisamineA TFA; Ianthelliformisamine-A TFA; Ianthelliformisamine A TFA; Ianthelliformisamine A TFA salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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